molecular formula C16H19NO B8467733 N-Methyl-gamma-phenoxybenzenepropanamine CAS No. 56161-70-7

N-Methyl-gamma-phenoxybenzenepropanamine

Cat. No.: B8467733
CAS No.: 56161-70-7
M. Wt: 241.33 g/mol
InChI Key: DMOUAPYFRKLFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-gamma-phenoxybenzenepropanamine is a tertiary amine featuring a propanamine backbone substituted with a methyl group and a phenoxybenzene moiety. Its structure includes a benzene ring linked via an ether (phenoxy) group to the gamma position of the propanamine chain, with an N-methyl group on the amine.

Properties

CAS No.

56161-70-7

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-methyl-3-phenoxy-3-phenylpropan-1-amine

InChI

InChI=1S/C16H19NO/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3

InChI Key

DMOUAPYFRKLFHO-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-Methyl-gamma-phenoxybenzenepropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₆H₁₇NO 239.32 g/mol Phenoxybenzene, N-methyl Aromatic interactions, moderate polarity
N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine C₂₄H₂₄F₃NO 399.44 g/mol Trifluoromethyl, benzyl, phenoxy Enhanced lipophilicity, crystalline structure (P21/c space group)
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.24 g/mol Phenyl, N-methyl Simpler structure, stimulant activity
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine C₁₈H₃₂ClNO 313.91 g/mol Bicyclic terpene moiety, chloro Bulky substituent, potential CNS activity

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the benzyl-substituted analogue significantly increases lipophilicity compared to the parent compound, which may enhance blood-brain barrier penetration.
  • Aromatic Interactions: Phenpromethamine lacks the phenoxy group, simplifying its structure but limiting π-π interactions critical for target engagement in some contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.